2-Methylbuta-1,3-diene;styrene
Overview
Description
2-Methylbuta-1,3-diene: and styrene are two distinct organic compounds with significant industrial and scientific importance.
2-Methylbuta-1,3-diene: It is a colorless liquid that is produced by many plants and animals and is a key building block for natural rubber .
Styrene: , also known as vinylbenzene, is an organic compound with the formula C₆H₅CH=CH₂. It is a colorless, oily liquid that evaporates easily and has a sweet smell. Styrene is primarily used in the production of polystyrene, a widely used plastic .
Mechanism of Action
Target of Action
This compound primarily targets the skin and hair, where it acts as an emollient . It is used in personal care products, including color cosmetics, skin care, and hair care .
Mode of Action
The compound works by forming a film on the skin or hair, providing a smooth and soft appearance . It also has excellent thermal and UV stability, making it suitable for use in various environments .
Result of Action
The compound improves the feel and appearance of skin and hair. By forming a film, it can smooth out irregularities and provide a soft, non-greasy feel . It also helps to disperse other ingredients, enhancing the overall performance of the product .
Action Environment
Environmental factors such as temperature and UV light can affect the compound’s action. It has excellent thermal and uv stability, which helps maintain its effectiveness in various conditions . and care should be taken to prevent it from entering water bodies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cracking of Hydrocarbons: The most common method for preparing 2-methylbuta-1,3-diene is the cracking of hydrocarbons present in the naphtha portion of refined petroleum.
Dehydrogenation of Isopentene: Another method involves the dehydrogenation of isopentene (CH₃CH(CH₃)CH=CH₂).
Pyrolysis of Methylpentene: The pyrolysis (decomposition by high heat) of methylpentene (CH₂=C(CH₃)CH₂CH₂CH₃) is also used.
Dehydration of Methylbutenol: The dehydration (removal of water) of methylbutenol (CH₃C(CH₃)(OH)CH₂CH₃) is another preparation method.
Industrial Production Methods:
- The industrial production of 2-methylbuta-1,3-diene primarily involves the cracking of hydrocarbons in petroleum refineries .
Synthetic Routes and Reaction Conditions:
Dehydrogenation of Ethylbenzene: The most common method for producing styrene is the dehydrogenation of ethylbenzene, which is obtained by reacting benzene with ethylene.
One-Step Synthesis: A newer method involves a rhodium catalyst that enables the synthesis of styrene from benzene and ethylene in a single step.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Polymerization: 2-Methylbuta-1,3-diene undergoes polymerization to form polyisoprene, which is the main component of natural rubber.
Oxidation: It can undergo oxidation reactions to form various oxygenated products.
Addition Reactions: It can participate in addition reactions with halogens and hydrogen halides.
Common Reagents and Conditions:
Polymerization: Catalysts such as Ziegler-Natta catalysts are used.
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Addition Reactions: Hydrogen halides like hydrogen bromide are used.
Major Products:
Polymerization: Polyisoprene.
Oxidation: Various oxygenated products.
Addition Reactions: Halogenated derivatives.
Types of Reactions:
Polymerization: Styrene undergoes polymerization to form polystyrene.
Copolymerization: It can copolymerize with other monomers like butadiene and acrylonitrile.
Substitution Reactions: Styrene can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Polymerization: Free radical initiators like benzoyl peroxide are used.
Copolymerization: Various catalysts and initiators are used.
Substitution Reactions: Electrophiles like halogens and nitrating agents are used.
Major Products:
Polymerization: Polystyrene.
Copolymerization: Styrene-butadiene rubber, acrylonitrile-butadiene-styrene.
Substitution Reactions: Halogenated styrenes.
Scientific Research Applications
2-Methylbuta-1,3-diene
Chemistry: Used as a monomer in the production of synthetic rubber.
Biology: Studied for its role in plant metabolism and its emission by trees.
Medicine: Investigated for its potential effects on human health due to its presence in the environment.
Industry: Used in the production of various polymers and resins.
Styrene
Comparison with Similar Compounds
2-Methylbuta-1,3-diene
Similar Compounds: Buta-1,3-diene, hexa-1,3,5-triene, octa-1,3,5,7-tetraene.
Uniqueness: 2-Methylbuta-1,3-diene is unique due to its role as a building block for natural rubber.
Styrene
Similar Compounds: Ethylbenzene, stilbene, polystyrene.
Uniqueness: Styrene is unique due to its widespread use in the production of polystyrene and other copolymers.
Properties
IUPAC Name |
2-methylbuta-1,3-diene;styrene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C5H8/c1-2-8-6-4-3-5-7-8;1-4-5(2)3/h2-7H,1H2;4H,1-2H2,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGIWVXWXZRRMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=C.C=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68648-89-5, 705964-80-3, 694523-05-2, 25038-32-8, 68441-36-1, 700836-36-8, 105729-79-1, 719274-91-6, 106402-53-3 | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68648-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, tetrablock | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=705964-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Isoprene-styrene diblock copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694523-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Isoprene-styrene copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25038-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, epoxidized | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68441-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Isoprene-styrene triblock copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700836-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Isoprene-styrene block copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105729-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, pentablock | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=719274-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106402-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
172.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White odorless pellets; | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |
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Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |
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CAS No. |
25038-32-8, 68648-89-5 | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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